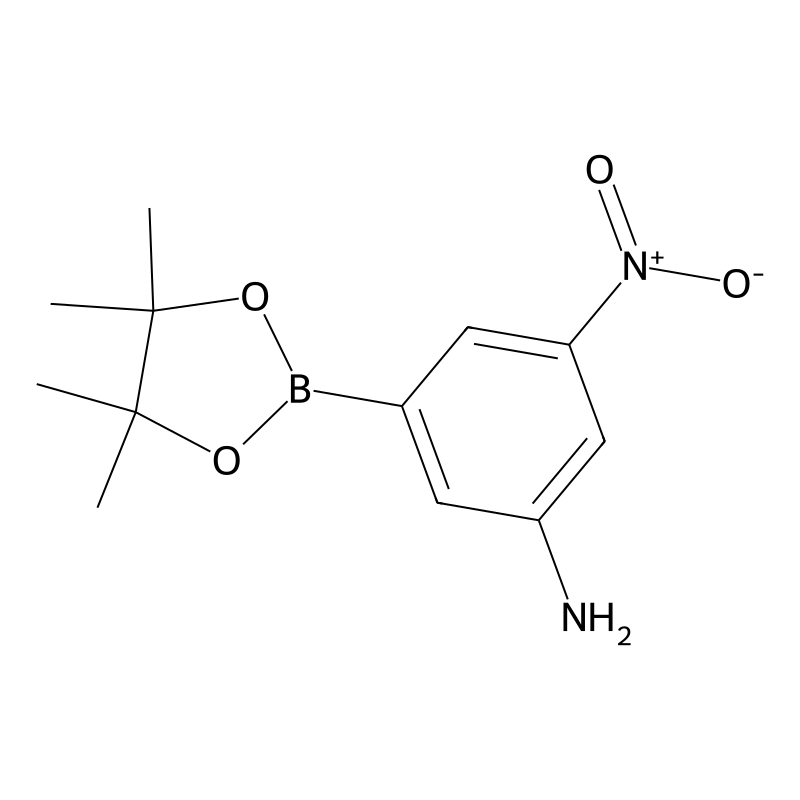3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Structure and Properties
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound containing an aromatic amine group (aniline) with a nitro group (NO2) attached at the 3 position and a pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached at the 5 position.
Pincol boronic ester groups are functionality commonly used in organic chemistry, particularly in Suzuki-Miyaura coupling reactions which are a type of palladium-catalyzed cross-coupling reaction. PubChem: )
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a specialized organic compound characterized by the presence of a nitro group and a boronic ester moiety. With the molecular formula and a molecular weight of approximately , this compound is notable for its unique structural features that facilitate various
- Oxidation: The nitro group can be reduced to an amine under specific conditions using agents such as hydrogen peroxide or potassium permanganate.
- Reduction: The boronic ester can participate in Suzuki-Miyaura coupling reactions, forming biaryl compounds when reacted with aryl halides in the presence of palladium catalysts.
- Substitution: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols .
While 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is not directly employed as a pharmaceutical agent, it plays a crucial role in biological research. Its unique functional groups allow it to act as an enzyme inhibitor and serve as a probe in biochemical assays. Furthermore, it is used as an intermediate in the synthesis of pharmaceutical compounds targeting various diseases, including cancer .
The synthesis of 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps:
- Acylation of Aniline Derivatives: Aniline derivatives are acylated to introduce the nitro group.
- Deprotection of Pinacol Ester: This step involves removing protective groups from the boronic ester moiety.
- Borylation: The introduction of the boronic ester occurs through borylation reactions .
These methods can vary based on specific reaction conditions such as temperature and the choice of solvents.
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications across various fields:
- Organic Synthesis: It serves as a building block for complex organic molecules through coupling reactions.
- Biochemical Research: The compound is utilized to study enzyme mechanisms and other biochemical processes.
- Pharmaceutical Development: It acts as an intermediate in synthesizing compounds that target diseases like cancer .
- Chemical Industry: Employed in producing advanced materials and reagents for various chemical processes.
Research indicates that 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline may interact with biological targets similarly to other compounds containing nitro or boronic acid functionalities. Interaction studies highlight its potential binding capabilities with specific receptors or enzymes due to its structural features. This makes it valuable for developing new therapeutic agents or understanding biochemical pathways .
Several compounds share structural similarities with 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Nitro group at position 2 | Different positional isomer |
| N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)aniline | Methyl substitution on nitrogen | Variation in nitrogen substitution |
| 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-y)aniline | Different nitro positioning | Unique reactivity profile due to position |
Uniqueness: The distinct combination of a nitro group and a boronic ester moiety in 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)aniline allows it to participate in diverse
IUPAC Nomenclature
The compound is systematically named 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, reflecting its structural hierarchy. The parent aniline framework bears a nitro group at the 3-position and a pinacol-protected boronic acid moiety at the 5-position. The boronic ester component is derived from pinacol (2,3-dimethyl-2,3-butanediol), forming a stable five-membered dioxaborolane ring.
CAS Registry Number
The compound is registered under CAS 871329-51-0, a unique identifier standardized by the Chemical Abstracts Service. This designation facilitates global recognition across chemical databases and literature.
Alternative Names and Synonyms
Common synonyms include:
- 3-Amino-5-nitrophenylboronic acid pinacol ester (alternative positional numbering).
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-nitroaniline (reverse substituent priority).
| Synonym | Structural Basis |
|---|---|
| Pinacol boronic ester derivative | Boronic acid protected by pinacol group. |
| Nitro-substituted arylboronate | Nitro group attached to aromatic ring. |
Structural Composition
Molecular Formula and Weight
The compound’s molecular formula is C₁₂H₁₇BN₂O₄, with a calculated molecular weight of 264.09 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇BN₂O₄ |
| Molecular Weight | 264.09 g/mol |
Structural Features and Functional Groups
The molecule comprises:
- Aniline core: A benzene ring with an amino group (-NH₂) at the 5-position.
- Nitro group (-NO₂): Electron-withdrawing substituent at the 3-position.
- Pinacol-protected boronic acid: A boron atom bonded to two oxygen atoms from the pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position.
| Functional Group | Position | Role |
|---|---|---|
| Nitro (-NO₂) | 3 | Electron-withdrawing, directs electrophilic substitution |
| Pinacol boronate | 5 | Stable protecting group for boronic acid |
| Aniline (-NH₂) | 5 | Potential site for further functionalization |
Key Bonding and Hybridization
The boron atom in the dioxaborolane ring adopts sp² hybridization in its trigonal planar geometry, with a vacant p orbital enabling Lewis acid behavior. The boronate ester bond exhibits dynamic covalent character, enabling reversible hydrolysis to regenerate the boronic acid under acidic/basic conditions.
Historical Context in Boronate Chemistry
The development of pinacol-protected boronic esters dates to early 20th-century studies on boronate stability. The use of pinacol as a protecting group became widespread in the 1990s due to its superior stability over other diols (e.g., catechol, neopentyl glycol). This compound exemplifies modern strategies to enhance boronic acid shelf life while retaining reactivity in cross-coupling reactions.
Significance in Organic Synthesis
Role in Cross-Coupling Reactions
As a boronic ester, this compound serves as a precursor to boronic acids used in Suzuki-Miyaura couplings. Deprotection under mild acidic conditions regenerates the boronic acid, which pairs with aryl halides in palladium-catalyzed reactions to form biaryl systems.
Directed Ortho-Metallation (DOM)
The nitro group at the 3-position may act as a directing group for C-H functionalization, enabling regioselective installation of additional substituents. This dual functionality (boronic ester and nitro group) allows sequential synthetic transformations.








